Methyl propyl [hydroxy(phenyl)methyl]phosphonate
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Overview
Description
Methyl propyl [hydroxy(phenyl)methyl]phosphonate is an organophosphorus compound that features a phosphonate group bonded to a phenyl ring and a hydroxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl propyl [hydroxy(phenyl)methyl]phosphonate can be synthesized through several methods. One common approach involves the Michaelis-Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide to form the phosphonate ester . For example, the reaction of trimethyl phosphite with methyl iodide yields dimethyl methylphosphonate, which can be further modified to obtain the desired compound .
Another method involves the cross-coupling of H-phosphonate diesters with aryl and vinyl halides using a palladium catalyst under microwave irradiation . This method is efficient and retains the configuration at the phosphorus center and the vinyl moiety .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using optimized conditions to ensure high yields and purity. The use of catalysts, such as palladium or copper, and microwave irradiation can significantly enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Methyl propyl [hydroxy(phenyl)methyl]phosphonate undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield phosphonic acids.
Substitution: It can participate in nucleophilic substitution reactions, where the phosphonate group is replaced by other functional groups.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide.
Substitution: Palladium or copper catalysts, diaryliodonium salts, and visible-light illumination.
Major Products Formed
Hydrolysis: Phosphonic acids.
Substitution: Aryl phosphonates and other substituted phosphonates.
Scientific Research Applications
Methyl propyl [hydroxy(phenyl)methyl]phosphonate has several scientific research applications:
Mechanism of Action
The mechanism of action of methyl propyl [hydroxy(phenyl)methyl]phosphonate involves its interaction with specific molecular targets and pathways. For example, phosphonates are known to inhibit enzymes involved in various biological processes, such as DNA synthesis and protein phosphorylation . The compound’s high polarity and ability to form strong bonds with metal ions contribute to its biological activity .
Comparison with Similar Compounds
Similar Compounds
Dimethyl methylphosphonate: A related compound used in the synthesis of nerve agents and as a flame retardant.
Phenylphosphonates: Compounds with similar structures but different substituents on the phenyl ring.
Uniqueness
Methyl propyl [hydroxy(phenyl)methyl]phosphonate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
61222-51-3 |
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Molecular Formula |
C11H17O4P |
Molecular Weight |
244.22 g/mol |
IUPAC Name |
[methoxy(propoxy)phosphoryl]-phenylmethanol |
InChI |
InChI=1S/C11H17O4P/c1-3-9-15-16(13,14-2)11(12)10-7-5-4-6-8-10/h4-8,11-12H,3,9H2,1-2H3 |
InChI Key |
IHQSCPGQVOLWEL-UHFFFAOYSA-N |
Canonical SMILES |
CCCOP(=O)(C(C1=CC=CC=C1)O)OC |
Origin of Product |
United States |
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